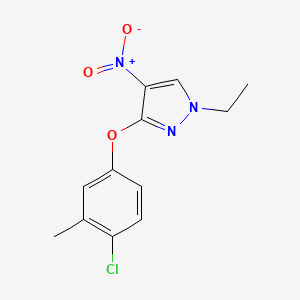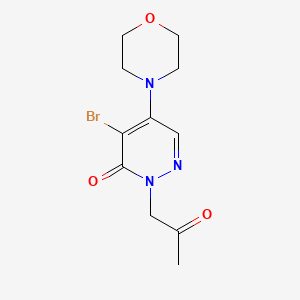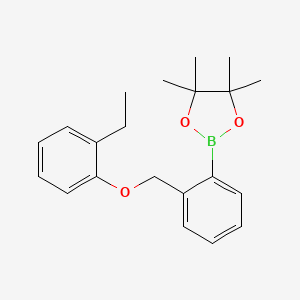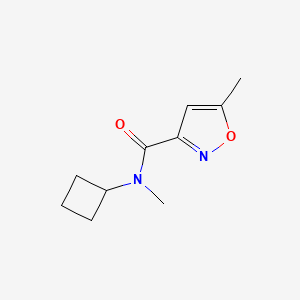
N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first synthesized in 2012 by researchers at the University of Queensland, Australia. Since then, it has gained a lot of attention in the scientific community due to its potential as a cancer therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Antiviral Activity :
- The synthesis of glycosylthiocarboxamides, leading to compounds like 2-D-ribofuranosylthiazole-4-carboxamide, demonstrates potential antiviral activity. These compounds were tested for activity against herpes virus, parainfluenza virus, and rhinovirus, showing significant inhibitory effects on guanine nucleotide biosynthesis (Srivastava et al., 1977).
Pharmacokinetics Studies :
- Studies on 5-(3-Dimethyl-1-triazeno)imidazole-4-carboxamide (DTIC) show its metabolic process in different species, highlighting its transformation into cytotoxic metabolites. This research is crucial for understanding the pharmacokinetics of similar compounds (Vincent et al., 1984).
Synthesis of Functionalized Amino Acid Derivatives :
- Research on the synthesis of functionalized amino acid derivatives, including N-substituted oxazolidine carboxamides, has implications for designing anticancer agents. These compounds showed cytotoxicity against various cancer cell lines, providing a foundation for further cancer research (Kumar et al., 2009).
Synthesis of Oxazoles :
- The synthesis of oxazoles, like dimethyl 4,5-dihydro-5-(phenylthio)oxazole-4,4-dicarboxylates, has been explored for potential applications in medicinal chemistry and organic synthesis (Shapiro, 1993).
Antiviral Activity of Cyclization Products :
- The cyclization of dimethyl 2-[(1-arylamino-1-arylmethylidene)hydrazono]succinate resulted in compounds with moderate virucidal activity. This research provides insights into new potential antiviral agents (Modzelewska-Banachiewicz & Kamińska, 2001).
Chemotherapy Research :
- Research on 5-(3,3-dimethyl-1-triazeno)-imidazole-4-carboxamide (DTIC) in mice models has shown significant tumor regression, providing important data for chemotherapy applications (Vecchi et al., 1976).
Antibacterial Agents :
- The synthesis and QSAR studies of novel antibacterial agents, such as benzo[d]thiazolyl substituted pyrazol-5-ones, demonstrate potential in combating bacterial infections (Palkar et al., 2017).
Macrolide Synthesis :
- The photooxygenation of oxazoles for the synthesis of macrolides, including recifeiolide and curvularin, represents a novel approach in organic synthesis and drug development (Wasserman et al., 1981).
Cyclin-Dependent Kinase Inhibitors :
- N-Acyl-2-aminothiazoles, such as BMS-387032, have been identified as selective inhibitors of CDK2/cycE with antitumor activity, highlighting the therapeutic potential in cancer treatment (Misra et al., 2004).
Eigenschaften
IUPAC Name |
N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-7-6-9(11-14-7)10(13)12(2)8-4-3-5-8/h6,8H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBKBBRFZGURTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N(C)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




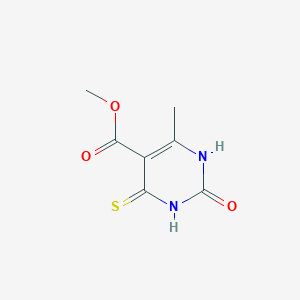
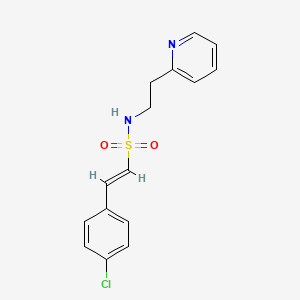
![N-(2-fluorophenyl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2735634.png)
![Tert-butyl N-[(5-amino-4-methylpyrimidin-2-yl)methyl]carbamate](/img/structure/B2735636.png)
![N-cyclopropyl-1-{[5-(4-methoxybenzoyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl]carbonyl}piperidine-3-carboxamide](/img/structure/B2735638.png)
![Ethyl 7-methoxy-2H,4H,5H-benzo[g]indazole-3-carboxylate](/img/structure/B2735639.png)
![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethoxybenzamide](/img/structure/B2735641.png)
![N-[(3-fluorophenyl)-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine](/img/structure/B2735643.png)
